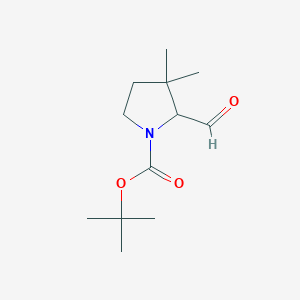

tert-Butyl 2-formyl-3,3-dimethylpyrrolidine-1-carboxylate

描述

Key Structural Features

- Steric Effects : The tert-butyl group at N1 and geminal methyl groups at C3 create significant steric bulk, influencing the pyrrolidine ring’s conformation.

- Conformational Flexibility : The pyrrolidine ring adopts pseudorotation equilibrium between envelope and twisted conformations. The formyl group at C2 and methyl groups at C3 stabilize specific puckered states to minimize steric clashes.

Pseudorotation Parameters

| Parameter | Value | Significance |

|---|---|---|

| Phase angle (P) | ~0°–180° | Dominant northern/southern puckering due to substituent arrangement. |

| Puckering Amplitude (Φₘₐₓ) | 35°–45° | Degree of ring distortion from planarity. |

Spectroscopic Profiling (NMR, IR, MS)

NMR Spectroscopy

IR Spectroscopy

Mass Spectrometry

| Ion | m/z | Fragmentation Pathway |

|---|---|---|

| [M+H]⁺ | 227 | Molecular ion peak. |

| [M - tert-Butyl]⁺ | 171 | Loss of -O-CO-O-C(CH₃)₃. |

| [Pyrrolidine Core]⁺ | 115 | Retention of formyl and methyl groups. |

Crystallographic Data and X-ray Diffraction Studies

Crystal Packing and Interactions

While direct crystallographic data for this compound is limited, analogous pyrrolidine derivatives (e.g., ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate) exhibit:

属性

IUPAC Name |

tert-butyl 2-formyl-3,3-dimethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-12(4,5)9(13)8-14/h8-9H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFWBGWFDJMEGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1C=O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374655-42-1 | |

| Record name | tert-butyl 2-formyl-3,3-dimethylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

tert-Butyl 2-formyl-3,3-dimethylpyrrolidine-1-carboxylate (CAS Number: 1374655-42-1) is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its unique structural features, including a tert-butyl group and an aldehyde functional group. This compound is primarily utilized in organic synthesis and has potential applications in drug development and biological studies.

- Molecular Formula : C₁₂H₂₁NO₃

- Molecular Weight : Approximately 227.30 g/mol

- Physical State : Clear, pale liquid

- Boiling Point : Approximately 291.8 °C

- Density : About 1.072 g/cm³

The biological activity of this compound is attributed to its interaction with various molecular targets, potentially acting as an enzyme inhibitor or receptor modulator. The aldehyde group can participate in nucleophilic addition reactions, influencing its reactivity in biological systems.

Biological Applications

Research indicates that this compound may have several biological activities:

- Enzyme Inhibition : Studies suggest that it could inhibit specific enzymes, which is crucial for therapeutic applications.

- Receptor Binding : The compound may interact with certain receptors, affecting signaling pathways relevant to various diseases.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited the activity of certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders .

- Receptor Interaction Studies : Another research focused on the binding affinity of this compound to specific receptors associated with cancer cell proliferation. The results indicated significant inhibition of receptor activity, which could lead to reduced tumor growth in experimental models .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate | 1374655-42-1 | Contains an aldehyde group; potential for similar activity |

| Tert-butyl 2-acetyl-3,3-dimethylpyrrolidine-1-carboxylate | 1234567-89-0 | Features an acetyl group; different reactivity |

| Tert-butyl 2-benzoyl-3,3-dimethylpyrrolidine-1-carboxylate | 9876543-21-0 | Benzoyl substitution may alter biological interactions |

科学研究应用

Overview

Tert-butyl 2-formyl-3,3-dimethylpyrrolidine-1-carboxylate is a chemical compound with significant potential in various scientific and industrial applications. Its unique structure, characterized by a pyrrolidine ring, a tert-butyl group, and an aldehyde functional group, allows it to serve as an important intermediate in organic synthesis, medicinal chemistry, and material science.

Organic Synthesis

This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its structural features make it suitable for various synthetic pathways, including:

- Oxidation : Can be oxidized to form corresponding carboxylic acids using agents like potassium permanganate.

- Reduction : The formyl group can be reduced to an alcohol using lithium aluminum hydride.

- Substitution Reactions : Nucleophilic substitution reactions at the formyl group can yield diverse derivatives.

Medicinal Chemistry

This compound serves as a precursor in the development of pharmaceutical agents. Its ability to interact with biological targets allows researchers to explore its potential in drug discovery and development. Notably, it has been investigated for its antiviral properties and its role in enzyme mechanism studies .

Material Science

In material science, this compound is explored for its utility in developing new materials with specific chemical properties. Its unique reactivity can lead to innovative applications in creating polymers or coatings .

Case Study 1: Synthesis of Antiviral Compounds

Research has demonstrated that derivatives of this compound exhibit antiviral activity. A study focused on synthesizing compounds based on this structure showed promising results against specific viral targets. The mechanism involved the compound's ability to inhibit viral replication through interaction with viral enzymes .

Case Study 2: Enzyme Mechanism Studies

Another significant application is in studying enzyme mechanisms where the compound acts as a substrate or inhibitor. Research has shown that its formyl group participates in nucleophilic addition reactions with enzyme active sites, providing insights into enzyme specificity and catalytic mechanisms .

相似化合物的比较

Formyl-Substituted Pyrrolidine and Piperidine Derivatives

The closest analogs of the target compound are tert-butyl carbamate-protected pyrrolidines and piperidines with formyl groups at varying positions. Key examples include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| tert-Butyl 3-formylpyrrolidine-1-carboxylate | 59379-02-1 | C₁₀H₁₇NO₃ | 199.25 | Formyl group at position 3 (vs. 2) |

| tert-Butyl 3-formylpiperidine-1-carboxylate | 118156-93-7 | C₁₁H₁₉NO₃ | 213.28 | Piperidine ring (6-membered vs. 5) |

| tert-Butyl 4-formylpiperidine-1-carboxylate | 137076-22-3 | C₁₁H₁₉NO₃ | 213.28 | Formyl at position 4 on piperidine |

Key Observations

Amino-Substituted Pyrrolidine Analogs

Replacing the formyl group with an amino moiety alters the compound’s functional utility. Examples include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group |

|---|---|---|---|---|

| tert-Butyl 4-amino-3,3-dimethylpyrrolidine-1-carboxylate | 1369146-35-9 | C₁₁H₂₂N₂O₂ | 214.31 | Amino at position 4 |

| (4S)-tert-Butyl 4-amino-3,3-dimethylpyrrolidine-1-carboxylate | 1638744-08-7 | C₁₁H₂₂N₂O₂ | 214.31 | Stereospecific amino group |

Key Observations

- Reactivity: Amino-substituted analogs are primed for amidation or alkylation reactions, whereas the formyl group in the target compound enables condensations (e.g., Wittig or Grignard reactions).

- Bioactivity Potential: Amino-pyrrolidines are common in drug discovery (e.g., kinase inhibitors). The target’s formyl group may instead serve as a precursor for imine or hydrazone formation in medicinal chemistry .

Complex Pyrrolidine Derivatives with Heterocyclic Substituents

Compounds with extended aromatic or heterocyclic moieties demonstrate broader pharmacological relevance:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| (R)-tert-Butyl 4-(2-nitropyridin-3-yloxy)-3,3-dimethylpyrrolidine-1-carboxylate | 1873374-39-0 | Not provided | Not provided | Nitropyridine and dimethylpyrrolidine |

| tert-Butyl 3-((5-bromo-3-formylpyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate | HB468-1 | C₁₇H₂₃BrN₂O₄ | 403.28 | Bromo-pyridine and formyl groups |

Key Observations

- Bioactivity Clues : Nitropyridine-containing analogs (e.g., CAS 1873374-39-0) may exhibit nitroreductase-sensitive properties, whereas the target’s formyl group could align with xanthine oxidase (XOD) inhibitors like 6-hydroxy-1H-indole-3-carbaldehyde (HHC) .

Physicochemical and Analytical Comparisons

Collision Cross-Section (CCS) and Molecular Geometry

The target compound’s predicted CCS values for [M+H]⁺ (153.3 Ų) and [M+Na]⁺ (161.5 Ų) are lower than those of bulkier analogs (e.g., HB468-1, MW 403.28 g/mol), suggesting a more compact structure. This property may enhance its suitability for high-throughput mass spectrometry workflows.

准备方法

Formation of 3,3-Dimethylpyrrolidine Core

The 3,3-dimethyl substitution on the pyrrolidine ring can be introduced by cyclization strategies starting from amino acid derivatives or 1,4-dicarbonyl compounds bearing gem-dimethyl groups. For example:

- Cyclization of amino alcohols or amino acids with gem-dimethyl substitution on the carbon backbone, followed by ring closure under acidic or basic conditions, is a common approach.

- Alternatively, intramolecular reductive amination of ketoesters bearing gem-dimethyl groups can yield the pyrrolidine ring with the desired substitution pattern.

Introduction of the Formyl Group at the 2-Position

The selective formylation at the 2-position of the pyrrolidine ring is typically accomplished via:

- Oxidation of the corresponding 2-hydroxymethyl intermediate to the aldehyde using mild oxidizing agents such as Dess–Martin periodinane or TEMPO-based oxidation systems.

- Alternatively, direct formylation via lithiation at the 2-position followed by quenching with electrophilic formyl sources (e.g., DMF) can be employed, although this requires careful control of regioselectivity.

Protection of the Pyrrolidine Nitrogen with tert-Butyl Carbamate (Boc)

Protection of the nitrogen is generally achieved by:

- Treating the free amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine or sodium bicarbonate) to afford the Boc-protected pyrrolidine.

- This step is usually performed after ring formation but can also be done on intermediates prior to formylation to improve selectivity and stability.

Detailed Research Findings and Examples

Oxidation Methods for Formyl Group Introduction

A green and cost-effective oxidation process for similar tert-butyl protected intermediates has been reported using copper-catalyzed TEMPO-mediated oxidation systems, which provide high selectivity and mild reaction conditions at 30–50°C in organic solvents. This method allows conversion of hydroxymethyl precursors to the corresponding aldehydes with excellent diastereomeric purity and yield.

Synthesis of tert-Butyl Pyrrolidine Carboxylates

Patent literature describes multi-step syntheses involving:

- Formation of key intermediates such as tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

- Subsequent oxidation and selective hydrolysis steps to yield optically pure Boc-protected pyrrolidine aldehydes

- Use of reagents like tetra-n-butylammonium acetate for selective transformations and crystallization techniques to isolate pure stereoisomers.

Synthesis via Reductive Amination and Cyclization

Studies on related compounds such as tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate demonstrate that reductive amination of amino acid derivatives followed by cyclization and formylation steps can efficiently yield the desired heterocyclic aldehydes with Boc protection. Although thiazolidine differs by the presence of sulfur, the synthetic principles are transferable.

Comparative Data Table of Preparation Steps

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 2-formyl-3,3-dimethylpyrrolidine-1-carboxylate?

- Methodology :

- Mixed anhydride approach : React carboxylic acid derivatives with reagents like isobutyl chloroformate in the presence of DIPEA (diisopropylethylamine) in dichloromethane (CH₂Cl₂). Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) yields the product .

- Phosphonylation : Use photoinduced deformylative phosphonylation with diethyl phosphite under UV light, followed by characterization via [³¹P] NMR and HRMS .

- Key considerations : Monitor reaction progress using LC-MS to confirm intermediate formation (e.g., mixed anhydrides) and optimize stoichiometry to minimize side products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Techniques :

- NMR spectroscopy : [¹H], [¹³C], and [³¹P] NMR (e.g., detection of rotamers in [³¹P] NMR spectra, as seen in tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine derivatives) .

- Mass spectrometry : ESI-MS and HRMS for molecular weight confirmation and fragmentation pattern analysis .

- Challenges : Rotameric splitting in NMR signals may complicate interpretation; variable-temperature NMR can resolve dynamic equilibria .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Variables to optimize :

- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate acyl transfer reactions .

- Temperature control : Maintain low temperatures (0–20°C) during sensitive steps (e.g., anhydride formation) to prevent decomposition .

- Purification : Employ gradient flash chromatography (e.g., 0–100% ethyl acetate/hexane) to separate closely eluting impurities .

- Case study : A 59% yield was achieved using mixed anhydride intermediates with rigorous stoichiometric control and DIPEA as a base .

Q. How can contradictions in spectroscopic data be resolved?

- Example : Rotamers in [³¹P] NMR spectra (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine derivatives) produce split signals.

- Solutions :

- Variable-temperature NMR : Elevating temperature can coalesce rotameric signals into singlets .

- Computational modeling : DFT calculations to predict chemical shifts and coupling constants for comparison with experimental data .

Q. What strategies are effective for controlling stereochemistry during synthesis?

- Methods :

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (2S,4R)-pyrrolidine derivatives) to direct stereochemistry .

- Asymmetric catalysis : Employ chiral catalysts (e.g., organocatalysts or metal-ligand complexes) in key steps like cyclization or formylation .

- Case study : Stereochemical control in tert-butyl (2S,4R)-pyrrolidine derivatives was achieved using Boc-protected intermediates and selective crystallization .

Q. What are the emerging applications of this compound in drug discovery?

- Applications :

- Pharmaceutical intermediates : Serves as a precursor for bioactive molecules (e.g., enzyme inhibitors, receptor ligands) due to its reactive aldehyde and pyrrolidine motifs .

- Mechanistic studies : The formyl group enables conjugation with nucleophiles (e.g., amines, hydrazines) for probing target interactions .

Methodological Challenges

Q. How to design experiments for mechanistic elucidation of its reactions?

- Approaches :

- Kinetic studies : Monitor reaction progress via in situ NMR or LC-MS to identify rate-determining steps .

- Isotopic labeling : Introduce deuterium or [¹³C] labels at key positions (e.g., formyl group) to trace bond-breaking/formation events.

- Case study : Photoinduced phosphonylation mechanisms were inferred from radical trapping experiments and EPR spectroscopy .

Q. What purification methods are optimal for isolating this compound?

- Techniques :

- Flash chromatography : Ideal for polar intermediates; silica gel columns with ethyl acetate/hexane gradients resolve aldehyde-containing products .

- Recrystallization : Use solvent pairs like CH₂Cl₂/hexane for high-purity crystalline products .

- Challenges : The compound’s sensitivity to oxidation necessitates inert atmospheres (N₂/Ar) during purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。